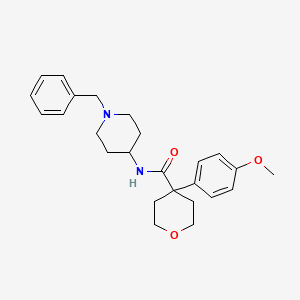
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is a complex organic compound with the molecular formula C31H28ClN2O6P It is known for its unique structure, which combines morpholine, phenyl, oxazole, and triphenylphosphonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate typically involves multiple steps. One common method includes the reaction of 2-phenyl-4-morpholin-4-yl-oxazole with triphenylphosphine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium iodide: Similar in structure but contains iodide instead of perchlorate.
(5-Morpholin-4-YL-2-styryl-oxazol-4-YL)triphenylphosphonium iodide: Contains a styryl group instead of a phenyl group.
(2-(2-Chloro-phenyl)-5-morpholin-4-YL-oxazol-4-YL)triphenylphosphonium iodide: Contains a chloro-phenyl group.
Uniqueness
(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its perchlorate anion also differentiates it from similar compounds, potentially affecting its solubility and reactivity.
Properties
CAS No. |
83367-85-5 |
|---|---|
Molecular Formula |
C31H28ClN2O6P |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
(5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C31H28N2O2P.ClHO4/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1(3,4)5/h1-20H,21-24H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RBCKODSTWQGRJN-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B12173645.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12173652.png)

![1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12173664.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B12173671.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12173672.png)

![3-(6-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(piperidin-1-yl)propan-1-one](/img/structure/B12173682.png)
![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173687.png)

![Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B12173697.png)
![1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12173701.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12173712.png)
